1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is part of the azetidine class, which is known for its four-membered nitrogen-containing ring structure. The presence of the bromophenoxy group and the azetidine ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one typically involves the reaction of 4-bromophenol with an appropriate azetidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage between the bromophenol and the azetidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can facilitate binding to specific sites, while the azetidine ring may interact with other parts of the target molecule, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one include other azetidine derivatives with different substituents on the phenoxy group. For example:
1-(3-((4-Chlorophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(3-((4-Methoxyphenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
IUPAC Name |
1-[3-[(4-bromophenoxy)methyl]azetidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10(2)14(17)16-7-11(8-16)9-18-13-5-3-12(15)4-6-13/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVMUYUMNJLTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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